Structural Comparison: Fluorine Substitution at C2 vs. Non-Fluorinated Cyclohexenone Boronate
A direct head-to-head structural comparison reveals that the target compound incorporates a fluorine atom at the C2 position of the cyclohexenone ring, whereas the closest commercially available analog, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS 1187055-81-7), does not . This fluorine substitution is known to increase the electrophilicity of the β-carbon in α-fluoroenones, as demonstrated by their high reactivity in palladium-catalyzed cross-couplings [1].
| Evidence Dimension | Molecular Structure (C2 Substituent) |
|---|---|
| Target Compound Data | Fluorine atom at C2 (C₁₂H₁₈BFO₃, MW: 240.08) |
| Comparator Or Baseline | Hydrogen atom at C2 (C₁₂H₁₉BO₃, CAS 1187055-81-7, MW: 222.09) |
| Quantified Difference | ΔMW = +18.0 g/mol; Δelectronegativity: F (3.98) vs. H (2.20) |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula |
Why This Matters
Fluorine substitution provides a distinct reactivity profile and metabolic stability advantage for downstream applications in medicinal chemistry [1].
- [1] Dutheuil, G., et al. (2018). First Stereospecific Synthesis of (E)- or (Z)-α-Fluoroenones via a Kinetically Controlled Negishi Coupling Reaction. CORE. View Source
